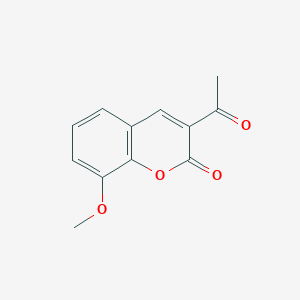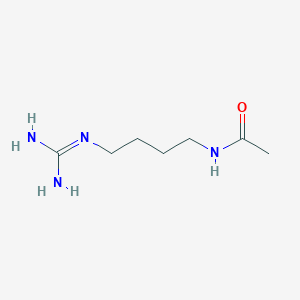
2,2',3,5,5',6-Hexachlorobiphényle
Vue d'ensemble
Description
2,2',3,5,5',6-Hexachlorobiphenyl (HxCB) is a halogenated biphenyl compound that has been used in a variety of industrial applications, including as a plasticizer, flame retardant, and as a pesticide. HxCB is one of the most widely studied halogenated biphenyl compounds due to its potential for environmental contamination and its potential for adverse health effects. HxCB has been found to be a persistent organic pollutant (POP) and is listed as a priority pollutant by the United States Environmental Protection Agency (EPA).
Applications De Recherche Scientifique
Polluant organique persistant et contaminant environnemental
2,2',3,5,5',6-Hexachlorobiphényle : est classé comme un polluant organique persistant (POP). Ces composés résistent à la dégradation environnementale par des processus photolytiques, biologiques ou chimiques. Par conséquent, ils persistent dans l'environnement, s'accumulent dans les tissus animaux et s'amplifient dans les chaînes alimentaires. Les PCB, y compris le PCB-156, appartiennent à cette catégorie {svg_1}.
Perturbation endocrinienne
Les PCB peuvent perturber les fonctions du système endocrinien (hormonal). Plus précisément, le This compound agit comme un perturbateur endocrinien {svg_2}. Ces composés interfèrent avec les voies de signalisation hormonale, ce qui peut entraîner des effets négatifs sur la santé reproductive, le développement et le métabolisme.
Décomposition catalytique des PCB
Les chercheurs ont exploré la réactivité chimique du This compound en tant que catalyseur pour la décomposition d'autres PCB. Par exemple, il a été étudié pour sa capacité à décomposer le 2,2',4,4',5,5'-hexachlorobiphényle (PCB-153). Comprendre ses propriétés catalytiques peut aider à développer des stratégies de remédiation des PCB {svg_3}.
Études de toxicité
Dans les études de toxicologie, le This compound hautement purifié a été utilisé pour étudier ses effets. Les chercheurs ont examiné sa toxicité, sa bioaccumulation et ses risques potentiels pour la santé. Ces études contribuent à notre compréhension de l'impact du composé sur les organismes vivants {svg_4}.
Variabilité saisonnière des PCB
Des études ont également exploré la variabilité saisonnière des PCB dans l'atmosphère. La surveillance de la présence et de la distribution des PCB, y compris le PCB-156, permet d'évaluer la contamination environnementale et d'informer les mesures réglementaires {svg_5}.
Implications pour la santé
Bien que les effets spécifiques sur la santé du This compound puissent varier, il est crucial de reconnaître que l'exposition aux PCB peut entraîner des conséquences négatives. Celles-ci comprennent des retards de développement, un dysfonctionnement du système immunitaire et un risque accru de cancer. Les chercheurs continuent d'étudier les mécanismes sous-jacents à ces effets {svg_6}.
En résumé, le This compound joue un rôle important dans la contamination environnementale, la perturbation endocrinienne et la toxicité. Son étude contribue à notre compréhension des PCB et de leur impact sur les écosystèmes et la santé humaine {svg_7}. Si vous avez d'autres questions ou si vous avez besoin d'informations supplémentaires, n'hésitez pas à demander!
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,2’,3,5,5’,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. It interacts with enzymes such as cytochrome P450 (CYP1A1), leading to the metabolism of various xenobiotics . This compound also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons, influencing cell-cycle regulation and the development and maturation of tissues .
Cellular Effects
2,2’,3,5,5’,6-Hexachlorobiphenyl affects various cell types and cellular processes. It disrupts cellular calcium homeostasis and translocation of protein kinase C, leading to altered cell signaling pathways . This compound also influences gene expression by activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes . Additionally, it impacts cellular metabolism by interfering with the circadian clock and regulating the expression of core circadian components .
Molecular Mechanism
At the molecular level, 2,2’,3,5,5’,6-Hexachlorobiphenyl acts as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of phase I and II xenobiotic metabolizing enzymes . This compound mediates biochemical and toxic effects through its interactions with halogenated aromatic hydrocarbons and involvement in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl change over time. This compound is known for its stability and resistance to degradation, leading to long-term persistence in the environment . Studies have shown that it can cause long-term effects on cellular function, including disruption of calcium homeostasis and protein kinase C translocation . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, it can cause subtle changes in cellular function, while at high doses, it can lead to toxic and adverse effects . Studies have shown that high doses of this compound can cause neurotoxic effects, behavioral and cognitive deficits, and disruption of circadian rhythms .
Metabolic Pathways
2,2’,3,5,5’,6-Hexachlorobiphenyl is involved in various metabolic pathways, including the activation of phase I and II xenobiotic metabolizing enzymes . It interacts with enzymes such as cytochrome P450, leading to the metabolism of xenobiotics and the production of reactive metabolites . This compound also affects metabolic flux and metabolite levels by disrupting circadian rhythms and regulating the expression of core circadian components .
Transport and Distribution
Within cells and tissues, 2,2’,3,5,5’,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . It accumulates in lipid-rich tissues due to its lipophilic nature, leading to bioaccumulation and biomagnification in the food chain . This compound’s localization and accumulation can have significant impacts on its activity and function.
Subcellular Localization
2,2’,3,5,5’,6-Hexachlorobiphenyl is localized in various subcellular compartments, including the membrane . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . This compound’s localization in specific compartments or organelles can affect its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLFIWDCYOTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074160 | |
| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-63-5 | |
| Record name | PCB 151 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,5',6'-Hexachloro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,5,5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R846435E65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,2′,3,5,5′,6-Hexachlorobiphenyl (M-1) is a key metabolite identified during the in vitro metabolism of 2,2′,3,4′,5,5′,6-heptachlorobiphenyl (CB187) by liver microsomes, particularly in guinea pigs. [] The study highlights that the formation of M-1 is significantly increased in guinea pig liver microsomes treated with phenobarbital (PB), a cytochrome P450 (CYP) inducer. [] This suggests that specific CYP enzymes, particularly CYP2B18 in guinea pigs, play a crucial role in the metabolic pathway of CB187, leading to the formation of M-1. [] Understanding the metabolic products of CB187, such as M-1, is crucial for understanding the compound's overall toxicity and environmental fate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1210654.png)




![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)